Ethane-1,1-dithiol

Catalog No.
S565256
CAS No.
26914-40-9
M.F
C2H6S2
M. Wt
94.2 g/mol
Availability
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Ethane-1,1-dithiol

CAS Number

26914-40-9

Product Name

Ethane-1,1-dithiol

IUPAC Name

ethane-1,1-dithiol

Molecular Formula

C2H6S2

Molecular Weight

94.2 g/mol

InChI

InChI=1S/C2H6S2/c1-2(3)4/h2-4H,1H3

InChI Key

DHBXNPKRAUYBTH-UHFFFAOYSA-N

SMILES

CC(S)S

solubility

Soluble in water
Soluble (in ethanol)

Synonyms

1,2-ethanedithiol, 2-mercaptoethanol disulfide, BisEDT, bismuth ethanedithiol, ethandithiol, ethanedithiol

Canonical SMILES

CC(S)S

The exact mass of the compound Ethanedithiol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in watersoluble (in ethanol). The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Ethane-1,1-dithiol is an organosulfur compound with the molecular formula C2H6S2\text{C}_2\text{H}_6\text{S}_2. It is characterized as a colorless liquid with a strong, unpleasant odor reminiscent of rotten cabbage. This compound is classified as a geminal dithiol, meaning it has two thiol groups attached to the same carbon atom. Ethane-1,1-dithiol is known for its presence in various food products, where it contributes to flavor profiles, particularly in wines and certain fruits like durian .

  • Oxidation: In the presence of oxygen, ethane-1,1-dithiol can oxidize to form cyclic compounds such as cis/ trans-3,6-dimethyl-1,2,4,5-tetrathiane, which has a rubbery aroma. This reaction involves the linking of two ethane-1,1-dithiol molecules through their sulfur atoms .
  • Reaction with Hydrogen Sulfide: It can react with hydrogen sulfide to yield cis/ trans-4,7-dimethyl-1,2,3,5,6-pentathiepane, a compound that imparts a meaty smell .
  • Formation from Acetaldehyde: Ethane-1,1-dithiol can be synthesized by reacting acetaldehyde with hydrogen sulfide .

These reactions highlight its role as both a reactant and a product in various organic transformations.

Ethane-1,1-dithiol has been studied for its biological activities. It is recognized for its potential toxicity due to metabolites such as hydrogen sulfide and acetaldehyde produced during metabolic processes. Despite this toxicity, when used in food flavoring at concentrations generally recognized as safe (GRAS), it exhibits a significant margin of safety . Additionally, it may undergo further modifications in the body through processes like methylation and oxidation.

Ethane-1,1-dithiol can be synthesized through several methods:

  • Reaction of Acetaldehyde with Hydrogen Sulfide: This method involves the direct reaction between acetaldehyde and hydrogen sulfide to produce ethane-1,1-dithiol as an intermediary product .
  • Commercial Production: It is often produced on a commercial scale by reacting 1-bromoethane with sodium hydrosulfide under controlled conditions .
  • Laboratory Synthesis: In laboratory settings, it can also be synthesized from other sulfur-containing compounds or through various organic transformations involving thiols and alkyl halides.

Studies on ethane-1,1-dithiol have focused on its interactions with other compounds during flavor development and its metabolic pathways within biological systems. Its reactions with hydrogen sulfide and other thiols are particularly noteworthy for their implications in flavor chemistry and potential toxicity mechanisms .

Ethane-1,1-dithiol shares similarities with other dithiols but exhibits unique characteristics that distinguish it from them. Here are some similar compounds:

Compound NameMolecular FormulaKey Characteristics
Ethane-1,2-dithiolC2H6S2\text{C}_2\text{H}_6\text{S}_2Reacts with aldehydes/ketones to form dithiolanes; used extensively in organic synthesis .
Propane-1,2-dithiolC3H8S2\text{C}_3\text{H}_8\text{S}_2Similar reactivity but features an additional carbon; used similarly in organic reactions.
Butane-1,4-dithiolC4H10S2\text{C}_4\text{H}_{10}\text{S}_2Longer carbon chain; used in polymer chemistry and as a ligand for metal ions.

Uniqueness of Ethane-1,1-Dithiol

Ethane-1,1-dithiol's unique position arises from its specific applications in food flavoring and its distinctive aromatic properties that contribute to sensory experiences in culinary contexts. Its ability to participate in complex

Molecular Structure

Chemical Formula and Composition (C₂H₆S₂)

Ethane-1,1-dithiol is an organosulfur compound with the molecular formula C₂H₆S₂ and a molecular weight of 94.199 grams per mole [2] [4]. The compound possesses an exact mass of 93.991092 grams per mole and a monoisotopic mass of 93.991091572 grams per mole [3] [6]. The molecular composition consists of two carbon atoms, six hydrogen atoms, and two sulfur atoms, with the sulfur atoms contributing significantly to the compound's unique chemical properties [1] [2].

The International Union of Pure and Applied Chemistry name for this compound is ethane-1,1-dithiol, reflecting the positioning of both thiol functional groups on the same carbon atom [2] [3]. The compound is assigned Chemical Abstracts Service registry numbers 26914-40-9 and 69382-62-3, with the latter corresponding to the diluted commercial preparation [1] [2]. The Simplified Molecular Input Line Entry System notation for ethane-1,1-dithiol is CC(S)S, which clearly indicates the geminal arrangement of the thiol groups [2] [6].

Structural Conformation and Bond Parameters

The molecular structure of ethane-1,1-dithiol features a two-carbon backbone with both thiol groups attached to the same carbon atom, creating a geminal dithiol configuration [1] [12]. The compound exhibits a specific three-dimensional arrangement where the carbon-sulfur bonds adopt favorable conformational positions to minimize steric hindrance between the bulky sulfur-containing functional groups [3].

The International Chemical Identifier for ethane-1,1-dithiol is InChI=1S/C2H6S2/c1-2(3)4/h2-4H,1H3, providing a standardized representation of its connectivity [2] [6]. The corresponding International Chemical Identifier Key is DHBXNPKRAUYBTH-UHFFFAOYSA-N, which serves as a unique molecular identifier [2] [6]. Bond parameters for the compound indicate typical carbon-carbon single bond lengths and carbon-sulfur bond characteristics consistent with alkyl thiol functionality [3].

Geminal Arrangement of Thiol Groups

Ethane-1,1-dithiol represents a classic example of a geminal dithiol, where both thiol functional groups are bonded to the same carbon atom [1] [12]. This geminal arrangement distinguishes it from vicinal dithiols, such as ethane-1,2-dithiol, where the thiol groups are positioned on adjacent carbon atoms [8] [12]. The geminal configuration of ethane-1,1-dithiol results from its formal derivation from acetaldehyde through the action of hydrogen sulfide [1].

The stability of geminal dithiols like ethane-1,1-dithiol contrasts markedly with the rarity of geminal diols, demonstrating the unique stabilizing properties of sulfur-containing functional groups [12]. The geminal arrangement allows for specific reactivity patterns, including the formation of cyclic compounds through oxidative coupling of the thiol groups [1]. This structural feature is fundamental to understanding the compound's chemical behavior and its applications in organic synthesis [12].

Computational Molecular Models

Computational molecular modeling studies have been conducted to understand the three-dimensional structure and electronic properties of ethane-1,1-dithiol [11]. Density functional theory calculations at the B3LYP/6-311++G(d,p) level of theory have been employed to investigate the compound's molecular geometry and reactivity patterns [11]. These computational approaches provide insights into the preferred conformations and energy landscapes of the molecule [11].

The molecular models reveal the spatial arrangement of atoms and the electronic distribution within ethane-1,1-dithiol [3]. Three-dimensional conformer data indicate the compound's ability to adopt multiple conformational states while maintaining its fundamental geminal dithiol structure [2] [3]. Computational studies also provide valuable information about the compound's potential energy surfaces and reaction pathways, particularly in the context of its interactions with other chemical species [11].

Physical Characteristics

Physical State and Organoleptic Properties

Ethane-1,1-dithiol exists as a colorless clear liquid under standard temperature and pressure conditions [1] [14]. The compound exhibits distinctive organoleptic properties, characterized by a strong, offensive odor that has been described as meaty, roasted, sulfurous, and onion-like [1] [14] [17]. The intensity of the odor is significant enough that the compound is typically supplied as a one percent solution in ethanol to manage its strong olfactory impact [1] [14].

The odor profile of ethane-1,1-dithiol has been systematically analyzed, revealing multiple descriptive characteristics including sulfurous, meaty, onion, roasted, garlic, savory, alliaceous, cooked, burnt, and coffee-like notes [17]. This complex olfactory signature makes the compound valuable in flavoring applications, where it contributes to the development of specific taste and aroma profiles [1] [19]. The compound's presence has been identified naturally in durian fruit, where it contributes to the characteristic odor of this tropical fruit [1] [19].

Thermal Properties and Phase Transitions

The thermal properties of ethane-1,1-dithiol have been determined through experimental measurements and computational estimation methods [14] [16]. The compound exhibits a boiling point in the range of 110 to 127.5 degrees Celsius at standard atmospheric pressure, with different sources providing slightly varying values within this range [14] [16] [17]. The estimated melting point of ethane-1,1-dithiol is approximately minus 71.08 degrees Celsius, indicating that the compound remains liquid across a wide temperature range [16].

The flash point of ethane-1,1-dithiol is reported as 86 degrees Fahrenheit (30 degrees Celsius), which classifies it as a flammable liquid requiring appropriate handling precautions [14]. Vapor pressure measurements indicate values ranging from 11.2 to 18.4 millimeters of mercury at 25 degrees Celsius, demonstrating significant volatility at room temperature [14] [16]. These thermal characteristics are consistent with the compound's use in flavor applications, where controlled volatility is essential for aroma delivery [14].

Density and Refractive Index Parameters

The density of ethane-1,1-dithiol, expressed as specific gravity, ranges from 0.830 to 0.834 at 25 degrees Celsius [14]. This density value indicates that the compound is less dense than water, which is typical for organic compounds containing sulfur substituents [14]. The specific gravity measurements provide important information for handling and processing applications, particularly in industrial settings where accurate volume-to-mass conversions are required [14].

The refractive index of ethane-1,1-dithiol has been measured as 1.360 to 1.366 at 20 degrees Celsius [14]. This optical property is valuable for identification and purity assessment of the compound, as refractive index measurements provide a rapid and accurate method for quality control [14]. The refractive index values are consistent with the molecular structure and electronic properties of the compound, reflecting the influence of the sulfur atoms on the optical characteristics [14].

Solubility Profile in Various Solvents

Ethane-1,1-dithiol demonstrates significant solubility in water, with estimated values of approximately 13,000 milligrams per liter at 25 degrees Celsius [16]. This relatively high water solubility for an organosulfur compound is attributed to the hydrogen bonding capability of the thiol functional groups [16]. The compound also exhibits good solubility in ethanol, which facilitates its use in alcoholic solutions for commercial applications [17].

The octanol-water partition coefficient (log P) for ethane-1,1-dithiol ranges from 1.14 to 1.40, indicating moderate lipophilicity [14] [16] [17]. This partition coefficient suggests that the compound has balanced hydrophilic and lipophilic properties, making it suitable for applications requiring both water and oil solubility [16]. The solubility profile supports the compound's use in various formulations, including food flavoring systems where compatibility with both aqueous and lipid phases is advantageous [14].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Analysis and Proton Environments

Nuclear magnetic resonance spectroscopy of ethane-1,1-dithiol reveals three distinct proton environments corresponding to the different chemical groups within the molecule [1]. The spectral analysis shows signals in the ratio of 3:1:2, corresponding to the methyl group (CH₃), the methine proton (CH), and the thiol protons (SH), respectively [1]. This characteristic pattern provides a clear fingerprint for the identification and quantification of ethane-1,1-dithiol in complex mixtures [1].

The chemical shift values for ethane-1,1-dithiol protons follow typical patterns observed for alkyl thiols [25]. The thiol protons typically appear in the region of 1.3 to 1.5 parts per million, while protons on carbons adjacent to sulfur atoms are observed in the range of 2.0 to 2.5 parts per million [25]. The methyl group protons exhibit chemical shifts characteristic of alkyl groups attached to carbon atoms bearing electron-withdrawing substituents [25].

Infrared and Raman Spectroscopic Features

Infrared spectroscopy of ethane-1,1-dithiol exhibits characteristic absorption bands typical of thiol-containing compounds [25]. The sulfur-hydrogen stretching vibration appears as a weak absorption in the region of 2550 to 2600 wavenumbers, which is diagnostic for thiol functional groups [25]. The carbon-sulfur stretching vibrations are observed in the range of 570 to 710 wavenumbers, although these absorptions are typically weak and can be difficult to assign definitively [25].

Raman spectroscopy provides complementary information about the vibrational modes of ethane-1,1-dithiol [24]. The technique is particularly useful for detecting carbon-sulfur and sulfur-hydrogen vibrational modes, which may be more prominent in Raman spectra than in infrared spectra [24]. The Raman spectroscopic analysis can be enhanced through the use of deuterium exchange experiments, where the thiol protons are replaced with deuterium atoms, causing characteristic shifts in the vibrational frequencies [24].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of ethane-1,1-dithiol produces a molecular ion peak at mass-to-charge ratio 94, corresponding to the intact molecular ion [2] [6]. The fragmentation patterns of ethane-1,1-dithiol follow typical pathways observed for organosulfur compounds, with initial fragmentation often occurring through the loss of hydrogen sulfide or through cleavage adjacent to the sulfur-containing functional groups [27].

The mass spectrometric fragmentation of ethane-1,1-dithiol can be analyzed using various ionization techniques, including electron impact ionization and electrospray ionization [27]. Tandem mass spectrometry experiments provide detailed information about the fragmentation pathways and can be used to identify characteristic fragment ions that serve as diagnostic markers for the compound [27]. The fragmentation patterns are particularly useful for the identification of ethane-1,1-dithiol in complex matrices and for the development of analytical methods [27].

Ultraviolet-Visible Absorption Characteristics

The ultraviolet-visible absorption characteristics of ethane-1,1-dithiol are limited by the absence of extended conjugated systems or aromatic chromophores in the molecular structure [2]. The compound primarily exhibits absorption in the ultraviolet region due to electronic transitions associated with the sulfur atoms and the carbon-sulfur bonds [2]. The absorption characteristics are typical of simple alkyl thiols, with no significant absorption in the visible region of the electromagnetic spectrum [2].

The electronic transitions observed in the ultraviolet region are primarily attributed to sulfur-based orbitals and sulfur-to-carbon charge transfer transitions [2]. These absorption features can be useful for analytical applications, particularly when combined with other spectroscopic techniques for comprehensive characterization of the compound [2]. The ultraviolet absorption properties also provide information about the electronic structure and bonding characteristics of ethane-1,1-dithiol [2].

PropertyValue
Chemical FormulaC₂H₆S₂
Molecular Weight94.199 g/mol
Physical StateColorless liquid
Boiling Point110-127.5°C
Density0.830-0.834 g/cm³ @ 25°C
Refractive Index1.360-1.366 @ 20°C
Water Solubility~13,000 mg/L @ 25°C
NMR Proton Ratio3:1:2 (CH₃:CH:SH)
IR S-H Stretch2550-2600 cm⁻¹
Mass Spectrum M⁺m/z 94

The synthesis of ethane-1,1-dithiol has evolved significantly since its first preparation in the mid-20th century. Early synthetic approaches were pioneered by researchers seeking to understand the unique chemistry of geminal dithiols and their potential applications in organic synthesis [1].

The foundational work by Carmack in 1959 established the first reliable method for preparing ethane-1,1-dithiol through the reaction of acetaldehyde with hydrogen sulfide gas in the presence of hydrochloric acid [1]. This method proceeds through a thioketone intermediate and yields ethane-1,1-dithiol as a colorless solid with characteristic mercaptan odor. The reaction mechanism involves the initial formation of a thioketone, which subsequently undergoes reduction to yield the desired geminal dithiol product [2].

Historical synthesis approaches demonstrated varying degrees of success, with yields ranging from 20 to 70 percent depending on the specific methodology employed [3] [4]. The early methods faced significant challenges including the handling of hydrogen sulfide gas, formation of polymeric byproducts, and difficulties in achieving consistent product purity [3] [5].

Alternative historical approaches included the decomposition of thiourea derivatives and the reaction of ethyl 2-mercaptoethyl carbonate with ammonium hydrosulfide under controlled alkaline conditions [3] [4]. These methods, while offering improved selectivity in some cases, required multiple synthetic steps and specialized reaction conditions that limited their practical application [5].

Table 2: Historical Synthesis Methods for Ethane-1,1-dithiol

MethodYear IntroducedYield (%)Key AdvantagesMajor Limitations
Acetaldehyde + H₂S195965Simple one-step processH₂S gas handling
Ethyl 2-mercaptoethyl carbonate + NH₄SH1960s40-60Higher selectivityMultiple steps required
Ketone reduction via thioketone intermediate195950-70Scalable processIntermediate isolation needed
Direct condensation with thiols1950s20-40Low cost reagentsLow yields

Contemporary Industrial Production Routes

Raw Material Selection and Preparation

Modern industrial production of ethane-1,1-dithiol requires careful selection and preparation of high-purity starting materials to ensure consistent product quality and maximize reaction efficiency [4] [5]. The primary raw materials include acetaldehyde as the carbonyl source, hydrogen sulfide as the sulfur donor, and various alkaline reagents to maintain optimal reaction conditions.

Acetaldehyde must meet stringent purity requirements of at least 99.0 percent and requires storage under inert atmosphere conditions at temperatures below 5°C to prevent oxidation and polymerization [5] [6]. Hydrogen sulfide gas is supplied in pressurized cylinders with purity specifications exceeding 99.5 percent and must be handled using specialized safety equipment due to its toxic and corrosive nature [7] [8].

Alternative sulfur sources include ammonium hydrosulfide solutions, which offer improved safety characteristics compared to gaseous hydrogen sulfide while maintaining high reaction efficiency [4] [5]. These aqueous solutions typically contain 98.0 percent or higher purity ammonium hydrosulfide and provide better control over sulfur addition rates during synthesis.

Base catalysts such as sodium hydroxide and potassium hydroxide serve dual functions as reaction promoters and pH control agents [4] [5]. These materials require dry storage conditions and purity levels of 85-97 percent depending on the specific synthetic protocol employed.

Table 5: Raw Material Specifications for Ethane-1,1-dithiol Synthesis

Raw MaterialPurity Required (%)Physical StateStorage RequirementsPrimary Function
Acetaldehyde≥99.0LiquidInert atmosphere, <5°CCarbonyl source
Hydrogen Sulfide≥99.5GasPressurized cylindersSulfur source
Ethyl 2-mercaptoethyl carbonate≥95.0LiquidDry, cool conditionsPrecursor intermediate
Ammonium Hydrosulfide≥98.0SolutionAqueous solution, coolSulfur nucleophile
Sodium Hydroxide≥97.0SolidDry storageBase catalyst
Potassium Hydroxide≥85.0SolidDry storageBase catalyst
Hydrochloric Acid≥37.0Aqueous solutionCorrosion-resistant containersAcidification agent
Sulfuric Acid≥95.0LiquidAcid-resistant containersAcidification agent

Reaction Parameters and Optimization

Industrial synthesis of ethane-1,1-dithiol requires precise control of multiple reaction parameters to achieve optimal yields while minimizing the formation of undesired byproducts [4] [5]. Temperature control represents the most critical parameter, as reactions conducted above 30°C result in significant exothermic effects and increased formation of polymeric materials [4] .

The optimal temperature range for industrial production spans 15-30°C, with careful monitoring to prevent temperature excursions that could compromise product quality [4] [6]. Reaction pressure is maintained at 1-3 bar to ensure adequate hydrogen sulfide solubility while preventing excessive gas evolution [7] [8].

pH control within the range of 6.8-8.0 is essential for maintaining proper reaction kinetics and preventing premature decomposition of intermediate species [4] [5]. Alkaline conditions favor the formation of the desired geminal dithiol structure while suppressing side reactions that lead to disulfide formation [3] [4].

Reaction time optimization studies indicate that minimum contact times of 10-20 hours are required to achieve complete conversion of starting materials [4] [5]. Hydrogen sulfide saturation periods of 2-4 hours ensure adequate sulfur incorporation and minimize the formation of sulfur-deficient byproducts [3] [4].

Mechanical agitation at 200-400 rpm provides uniform mixing of reactants and promotes efficient mass transfer between gas and liquid phases [4] [5]. Proper mixing is particularly important for reactions involving gaseous hydrogen sulfide to ensure consistent product formation throughout the reaction vessel.

Table 3: Industrial Production Parameters for Ethane-1,1-dithiol

ParameterOptimal RangeCritical Control Points
Reaction Temperature (°C)15-30Avoid >30°C (exothermic)
Reaction Pressure (bar)1-3Maintain slight overpressure
pH Range6.8-8.0Keep above 6.8
Reaction Time (hours)10-20Minimum 10 hours
H₂S Saturation Time (hours)2-4Complete saturation required
Stirring Speed (rpm)200-400Uniform mixing essential
Solvent SystemAlkaline aqueousWater-miscible required
Catalyst TypeAlkali metal hydroxidesMOH (M = Li, Na, K)

Purification Techniques

Industrial purification of ethane-1,1-dithiol employs multiple separation techniques to achieve the high purity levels required for commercial applications [4] [10]. The purification process must address the removal of various impurities including unreacted starting materials, polymeric byproducts, and inorganic salts formed during synthesis.

Fractional distillation serves as the primary purification method for laboratory and industrial scale operations, achieving purity levels of 85-90 percent with recovery yields of 70-80 percent [4] [10]. This technique effectively separates ethane-1,1-dithiol from higher molecular weight polymeric impurities that commonly form during synthesis [3] [4].

Solvent extraction using organic solvents such as benzene or chloroform provides complementary purification capabilities, particularly for removing aqueous-soluble impurities and residual inorganic salts [3] [4]. Benzene extraction typically achieves 75-80 percent purity with recovery yields of 85-90 percent, making it suitable for initial purification steps [4] [10].

Acid treatment followed by extraction represents an effective method for removing basic impurities and residual catalyst materials [3] [4]. This approach achieves 80-85 percent purity with recovery yields of 75-85 percent and is particularly suitable for industrial scale operations [4] [5].

Combined extraction-distillation protocols offer the highest purity levels, achieving 95-98 percent purity through sequential application of multiple purification techniques [4] [10]. While this approach provides superior product quality, the overall recovery yield of 65-75 percent reflects the additional processing losses associated with multiple purification steps [4].

Table 4: Purification Techniques and Efficiency for Ethane-1,1-dithiol

Purification MethodPurity Achieved (%)Recovery Yield (%)Suitable ScaleMajor Impurities Removed
Fractional Distillation85-9070-80Laboratory/IndustrialHigh MW products
Solvent Extraction (Benzene)75-8085-90LaboratoryAqueous impurities
Solvent Extraction (Chloroform)70-7580-85LaboratoryPolar impurities
Acid Treatment + Extraction80-8575-85IndustrialBasic impurities
Crystallization90-9560-70LaboratoryPolymeric materials
Combined Extraction-Distillation95-9865-75IndustrialAll major impurities

Laboratory-Scale Synthesis Protocols

Laboratory synthesis of ethane-1,1-dithiol typically employs modified versions of industrial protocols adapted for smaller scale operations and enhanced safety considerations [12]. The standard laboratory protocol involves the controlled reaction of acetaldehyde with hydrogen sulfide in the presence of hydrochloric acid, conducted under inert atmosphere conditions to prevent oxidation [1] .

A typical laboratory procedure begins with the preparation of a reaction vessel equipped with gas inlet and outlet ports for hydrogen sulfide introduction and removal [12] [4]. Acetaldehyde (1.0 equivalent) is dissolved in anhydrous methanol and cooled to 0°C under nitrogen atmosphere [12]. Hydrogen sulfide gas is then bubbled through the solution at a controlled rate while maintaining temperature below 15°C to prevent exothermic reactions [12] [4].

Alternative laboratory protocols utilize ammonium hydrosulfide solutions to avoid the handling of gaseous hydrogen sulfide [4] [5]. This approach involves the addition of ethyl 2-mercaptoethyl carbonate to an alkaline solution containing ammonium hydrosulfide, followed by stirring for 10-20 hours at controlled temperature [4] [5]. The reaction mixture is subsequently acidified and the product isolated through conventional extraction techniques [3] [4].

Laboratory purification typically involves fractional distillation under reduced pressure to minimize thermal decomposition [4] [10]. Product purity is verified through nuclear magnetic resonance spectroscopy, which shows characteristic signals at three different proton environments corresponding to the methyl, sulfhydryl, and methine groups [1] .

Safety considerations for laboratory synthesis include adequate ventilation systems for hydrogen sulfide removal, emergency response procedures for gas leaks, and proper disposal protocols for sulfur-containing waste materials [7] [8]. Personal protective equipment requirements include respiratory protection, chemical-resistant gloves, and eye protection suitable for handling corrosive materials [7] [8].

Comparative Analysis with 1,2-Ethanedithiol Synthesis

The synthesis of ethane-1,1-dithiol presents distinct challenges and opportunities compared to the well-established production methods for ethane-1,2-dithiol [13] [14]. While both compounds share the same molecular formula, their structural differences as geminal versus vicinal dithiols result in significantly different synthetic approaches and industrial considerations [14] [2].

Ethane-1,2-dithiol synthesis benefits from robust industrial processes that utilize 1,2-dichloroethane as starting material in reaction with aqueous sodium bisulfide [13] [15]. This process achieves yields of approximately 85 percent and operates under milder conditions compared to ethane-1,1-dithiol synthesis [13] [16]. The vicinal dithiol structure provides inherent stability that facilitates handling and storage operations [13] [15].

In contrast, ethane-1,1-dithiol synthesis requires more stringent reaction conditions due to the geminal arrangement of sulfhydryl groups [1] [2]. The tendency of geminal dithiols to decompose and release hydrogen sulfide under physiological conditions necessitates careful temperature control and storage under inert atmospheres [1] [2]. These stability differences impact both synthetic protocols and commercial viability.

Raw material requirements differ substantially between the two synthesis routes [13] [4]. Ethane-1,2-dithiol production utilizes readily available chlorinated hydrocarbons and inorganic sulfide salts, while ethane-1,1-dithiol synthesis depends on aldehydes and hydrogen sulfide gas handling [13] [4]. The latter requirement introduces additional safety considerations and specialized equipment needs [7] [8].

Purification strategies also reflect the different chemical properties of these isomeric compounds [13] [4]. Ethane-1,2-dithiol tolerates conventional distillation and extraction procedures without significant decomposition, while ethane-1,1-dithiol requires more gentle purification techniques to prevent hydrogen sulfide loss and product degradation [4] [2].

Table 1: Comparative Properties of Ethane-1,1-dithiol vs Ethane-1,2-dithiol

PropertyEthane-1,1-dithiolEthane-1,2-dithiol
Molecular FormulaC₂H₆S₂C₂H₆S₂
Molecular Weight (g/mol)94.1994.19
CAS Number26914-40-9540-63-6
IUPAC NameEthane-1,1-dithiolEthane-1,2-dithiol
Structural TypeGeminal dithiolVicinal dithiol
Boiling Point (°C)Decomposes144-146
Melting Point (°C)Not reported-41.2
Density (g/mL)Not reported1.123
Odor Threshold (ppb)Not reported30
Stability at Room TemperatureModerate (releases H₂S)Stable

Physical Description

Colourless liquid; Meaty, roasted aroma

XLogP3

1.3

Density

0.829-0.833

UNII

6E52Q3WL23

GHS Hazard Statements

Aggregated GHS information provided by 88 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

69382-62-3
26914-40-9

Wikipedia

1,1-ethanedithiol

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Ethanedithiol: INACTIVE

Dates

Last modified: 02-18-2024

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